N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide is a compound known for its high affinity as an irreversible inhibitor targeting oncogenic epidermal growth factor receptor (EGFR) mutants. This compound has shown selectivity over wild-type EGFR and is currently being evaluated in clinical trials for its efficacy against non-small-cell lung cancer (NSCLC) driven by mutant EGFR .
Preparation Methods
The synthesis of N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide involves a series of chemical reactionsThe final step involves the coupling of the pyrrolidine derivative with the prop-2-enamide moiety under specific reaction conditions .
Chemical Reactions Analysis
N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of pyrrolidine derivatives.
Biology: The compound is utilized in research focused on understanding the biological pathways involving EGFR.
Medicine: It is being investigated as a potential therapeutic agent for treating NSCLC driven by mutant EGFR.
Mechanism of Action
The mechanism of action of N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide involves its binding to the EGFR kinase domain. This binding inhibits the kinase activity of EGFR, preventing the downstream signaling pathways that promote cell proliferation and survival. The compound’s selectivity for mutant EGFR over wild-type EGFR is due to its ability to form a covalent bond with the cysteine residue in the kinase domain, which is present in the mutant but not in the wild-type EGFR .
Comparison with Similar Compounds
N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide can be compared with other EGFR inhibitors such as erlotinib and gefitinib. Unlike these first-generation inhibitors, which often lead to resistance due to secondary mutations like T790M, this compound maintains its efficacy against these resistant mutants. This makes it a promising candidate for overcoming resistance in NSCLC treatment .
Properties
Molecular Formula |
C18H22FN9O2 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24) |
InChI Key |
JYIUNVOCEFIUIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.